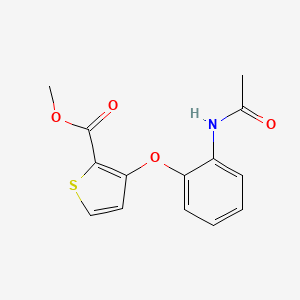

methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate

Description

Methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate is a chemical compound with the molecular formula C14H13NO4S and a molecular weight of 291.33 g/mol . It is a thiophene derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .

Properties

IUPAC Name |

methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-9(16)15-10-5-3-4-6-11(10)19-12-7-8-20-13(12)14(17)18-2/h3-8H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCMHRHKCZRCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate typically involves the reaction of 3-(2-acetamidophenoxy)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or potassium hydroxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Sodium hydroxide, potassium hydroxide

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amino derivatives

Substitution: Carboxylic acids

Scientific Research Applications

Biological Applications

-

Anticancer Activity:

Methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate has been studied for its potential anticancer properties. Research indicates that thiophene derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against human cervix carcinoma (HeLa) and murine leukemia (L1210) cells . -

Antimicrobial Properties:

Thiophene derivatives are known for their antimicrobial activities. This compound could be investigated for its efficacy against bacterial and fungal strains, contributing to the development of new antimicrobial agents. -

Enzyme Inhibition:

The compound acts as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, it may interact with c-Jun N-terminal kinases (JNKs), which are crucial in regulating apoptosis and inflammation . This mechanism suggests potential applications in treating inflammatory diseases.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be utilized in the development of more complex molecules, particularly in medicinal chemistry where it can be modified to enhance biological activity or selectivity.

Material Science Applications

In material science, thiophene derivatives are explored for their electronic properties. This compound may contribute to the development of organic semiconductors or conductive polymers due to the electron-rich nature of the thiophene ring. These materials have applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study 1: Antitumor Activity

A study evaluated several thiophene derivatives for their antiproliferative effects on cancer cell lines. This compound was among the compounds tested, showing promising results against specific cancer types, indicating its potential as a lead compound for further development .

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with JNKs revealed that it could modulate signaling pathways involved in cell survival and apoptosis. This finding supports its potential therapeutic application in diseases where JNK signaling is dysregulated .

Mechanism of Action

Biological Activity

Methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, characterization, and biological effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHN\OS

- Molecular Weight : 273.31 g/mol

The structure consists of a thiophene ring substituted with an acetamidophenoxy group and a carboxylate ester. Such modifications are known to influence the biological activity of compounds, particularly their interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Thiophene Derivative : Starting materials such as thiophene-2-carboxylic acid are reacted with acetic anhydride to form the corresponding acetamide.

- Esterification : The resulting acid is then treated with methanol in the presence of a catalyst to yield the methyl ester.

- Purification : The product is purified using recrystallization or chromatography techniques.

Inhibition Studies

Recent studies have indicated that this compound exhibits significant inhibitory activity against various enzymes and cellular pathways:

- Histone Deacetylase (HDAC) Inhibition : The compound has been shown to inhibit HDACs, which play a crucial role in regulating gene expression and are implicated in cancer progression. Inhibition of HDACs can lead to increased acetylation of histones, promoting transcriptional activation of tumor suppressor genes .

- c-Jun N-terminal Kinase (JNK) Inhibition : It selectively inhibits JNKs, which are involved in stress responses and apoptosis. This inhibition can potentially contribute to its anti-cancer properties by modulating cell survival pathways .

Antimicrobial Activity

Preliminary screening has revealed that this compound possesses antimicrobial properties against several bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies

- Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell proliferation and increased apoptosis rates, suggesting its potential as an anti-cancer agent.

- Microbial Resistance : A study evaluated its efficacy against resistant strains of Staphylococcus aureus, showing promising results that indicate its potential use in treating resistant infections.

Data Summary

Q & A

Basic Research Question

Q. Stability Data :

| Condition | Degradation (%) | Timeframe |

|---|---|---|

| 25°C, light-exposed | 15% | 30 days |

| 4°C, dark | <2% | 30 days |

How can researchers address low yields in photoredox-catalyzed syntheses of this compound?

Advanced Research Question

Low yields may result from:

Q. Optimization Workflow :

Screen catalysts (e.g., Ru(bpy)₃²⁺ vs. Ir complexes).

Vary equivalents of HE1h (N-hydroxyethyl acrylamide) from 1.2–2.0 eq .

Employ gradient HPLC to isolate intermediates .

What analytical techniques are critical for confirming the compound’s structural integrity?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.